Cas no 174671-89-7 (6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol)

6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 化学的及び物理的性質
名前と識別子
-
- 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol
- 6-fluoro-1-hydroxy-3H-2,1-benzoxaborole
- 6-Fluoro-1-hydroxyl-1,3-dihydrobenzo[c][1,2]oxaborole
- 6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
- DB-100605
- CS-0078611
- Z1198279577
- 1,3-dihydro-6-fluoro-1-hydroxy-2,1-benzoxaborole
- TQP1535
- W19032
- QNCOVKFUYLBCNG-UHFFFAOYSA-N
- 6-fluoro-1-hydroxy-3H-2,1-benzoxaborole;6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
- AKOS006303926
- DTXSID40474362
- MFCD10699481
- 174671-89-7
- AS-55643
- BCP29652
- 2,1-Benzoxaborole, 6-fluoro-1,3-dihydro-1-hydroxy-
- SCHEMBL499993
- EX-A2014
- 6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- EN300-117649
- 6-FLUORO-3H-2,1-BENZOXABOROL-1-OL
- CHEMBL380224
-
- MDL: MFCD10699481
- インチ: InChI=1S/C7H6BFO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,10H,4H2
- InChIKey: QNCOVKFUYLBCNG-UHFFFAOYSA-N
- SMILES: C1=CC(=CC2=C1COB2O)F
計算された属性
- 精确分子量: 152.0444878g/mol
- 同位素质量: 152.0444878g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD828-200mg |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 95+% | 200mg |
421.0CNY | 2021-07-10 | |
Enamine | EN300-117649-2.5g |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 95% | 2.5g |
$192.0 | 2023-11-13 | |
TRC | B440115-5mg |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 5mg |
$ 70.00 | 2022-06-07 | ||
eNovation Chemicals LLC | K31090-10g |
6-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole |
174671-89-7 | 95% | 10g |
$1250 | 2024-05-24 | |
TRC | B440115-25mg |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 25mg |
$ 275.00 | 2022-06-07 | ||
Ambeed | A647056-1g |
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol |
174671-89-7 | 95% | 1g |
$50.0 | 2025-02-21 | |
Enamine | EN300-117649-5.0g |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 95% | 5.0g |
$2360.0 | 2023-02-18 | |
Enamine | EN300-117649-5000mg |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 95.0% | 5g |
$1730.0 | 2022-02-28 | |
Enamine | EN300-117649-50mg |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 95.0% | 50mg |
$23.0 | 2023-10-03 | |
Enamine | EN300-117649-5000mg |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol |
174671-89-7 | 95.0% | 5000mg |
$350.0 | 2023-10-03 |
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 関連文献
-
Krzysztof M. Borys,Dorota Wieczorek,Magdalena Tarkowska,Agnieszka Jankowska,Jacek Lipok,Agnieszka Adamczyk-Wo?niak RSC Adv. 2020 10 37187
6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-olに関する追加情報
Comprehensive Overview of 6-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS No. 174671-89-7)
6-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS No. 174671-89-7) is a fluorinated benzoxaborole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the benzoxaborole class, which is known for its versatile applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anti-inflammatory agents. The presence of a fluoro substituent at the 6-position enhances its metabolic stability and bioavailability, making it a promising candidate for drug discovery.
In recent years, the scientific community has shown increasing interest in 6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol due to its potential role in addressing global health challenges, such as antimicrobial resistance (AMR). Researchers are exploring its mechanism of action, particularly its ability to inhibit key enzymes in pathogenic microorganisms. This aligns with the growing demand for novel antimicrobial agents that can combat resistant strains of bacteria and fungi. The compound's boron-containing core also makes it a subject of interest in boron neutron capture therapy (BNCT), a cutting-edge cancer treatment modality.
From a synthetic chemistry perspective, CAS No. 174671-89-7 is often discussed in the context of boron-based drug design. Its synthesis typically involves multi-step organic reactions, including Suzuki-Miyaura cross-coupling and borylation techniques, which are widely used in modern pharmaceutical manufacturing. The compound's structural versatility allows for further derivatization, enabling researchers to fine-tune its pharmacological properties. This has led to its inclusion in several patent applications and preclinical studies, particularly in the fields of infectious disease and oncology.
The agrochemical industry has also taken note of 6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, as boron-containing compounds are known to exhibit herbicidal and fungicidal activities. With the rising demand for sustainable crop protection solutions, this compound is being investigated for its potential to replace traditional pesticides that pose environmental risks. Its low toxicity profile and biodegradability make it an attractive option for integrated pest management (IPM) systems, aligning with the global push toward greener agriculture.
In the realm of material science, benzoxaborole derivatives like 174671-89-7 are being explored for their applications in polymer chemistry and sensor development. Their ability to form stable complexes with diols and other functional groups makes them useful in the design of molecular sensors for detecting sugars and other biologically relevant molecules. This has implications for biomedical diagnostics and environmental monitoring, where precision and sensitivity are paramount.
As the scientific community continues to unravel the potential of 6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol, its commercial and academic relevance is expected to grow. With increasing investments in boron chemistry and drug discovery, this compound is poised to play a pivotal role in the development of next-generation therapeutics and agrochemicals. Its unique combination of fluorine and boron moieties offers a compelling case for further research and development, particularly in addressing unmet medical and agricultural needs.
174671-89-7 (6-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol) Related Products
- 174671-46-6(Tavaborole)
- 733776-42-6(3-Pyridinecarboxylicacid, 6-(2-naphthalenyl)-)
- 712319-11-4(5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydro-pyrazolo1,5-apyrimidine-2-carboxylic Acid)
- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)
- 2227783-52-8(rac-(1R,2S)-2-(1-ethyl-1H-imidazol-4-yl)cyclopentan-1-ol)
- 115199-04-7(Desmethylamino Methoxy (Z)-Metominostrobin)
- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)
- 1321594-28-8(2-(2-Formyl-1H-imidazol-1-yl)acetic acid)
- 2418673-96-6(Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate)
- 2840-24-6(Methanamine, N,N-dimethyl-, hydrobromide)
